REACTION_SMILES
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[CH3:15][O:16][c:17]1[c:18]([N+:32](=[O:33])[O-:34])[cH:19][c:20]([B:23]2[O:24][C:25]([CH3:26])([CH3:27])[C:28]([CH3:29])([CH3:30])[O:31]2)[cH:21][cH:22]1.[CH3:41][c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[CH3:48][CH2:49][OH:50].[Na+:35].[Na+:36].[O-:37][C:38](=[O:39])[O-:40].[O:1]1[CH2:2][CH2:3][C:4]([O:7][S:8]([C:9]([F:10])([F:11])[F:12])(=[O:13])=[O:14])=[CH:5][CH2:6]1>>[O:1]1[CH2:2][CH2:3][C:4]([c:20]2[cH:19][c:18]([N+:32](=[O:33])[O-:34])[c:17]([O:16][CH3:15])[cH:22][cH:21]2)=[CH:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(B2OC(C)(C)C(C)(C)O2)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OC1=CCOCC1)C(F)(F)F
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Name
|
|
Type
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product
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Smiles
|
COc1ccc(C2=CCOCC2)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |